molecular formula C15H12N4O2 B5061841 1-(4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B5061841
M. Wt: 280.28 g/mol
InChI Key: NSLLISNFTQIZKZ-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, a pyridine ring, and a methylphenyl group

Properties

IUPAC Name

1-(4-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-2-4-12(5-3-10)19-14(11-6-8-16-9-7-11)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLLISNFTQIZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Formation of the Azide: The starting material, 4-methylphenylamine, is converted to the corresponding azide using sodium nitrite and sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne derivative of pyridine under copper(I) catalysis to form the triazole ring.

    Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, the triazole ring can bind to enzymes or receptors, inhibiting their activity. The pyridine ring may also participate in hydrogen bonding or π-π interactions, enhancing the compound’s binding affinity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyridine ring, which may reduce its binding affinity in certain applications.

    5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methylphenyl group, potentially affecting its hydrophobic interactions.

    1-(4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may influence its solubility and reactivity.

Uniqueness

1-(4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the pyridine and methylphenyl groups, which enhance its binding interactions and versatility in various applications. The carboxylic acid group also provides additional functionalization options, making it a valuable compound in synthetic and medicinal chemistry.

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